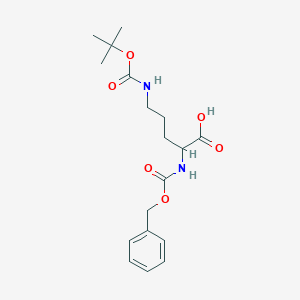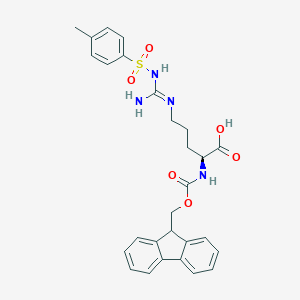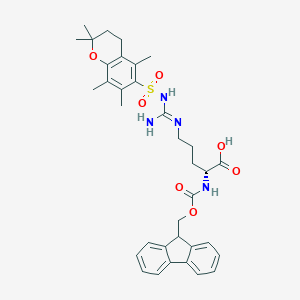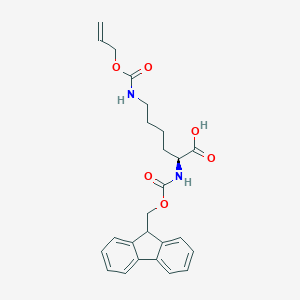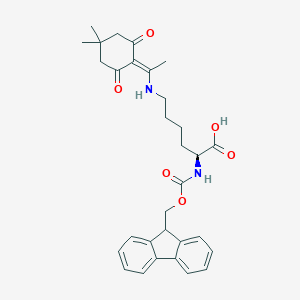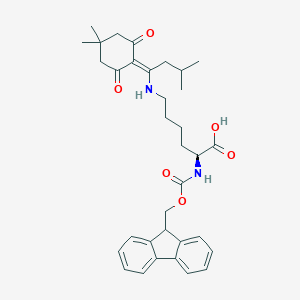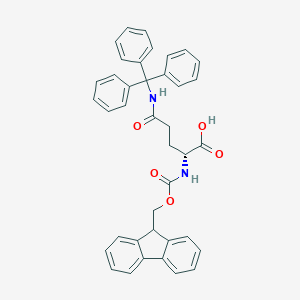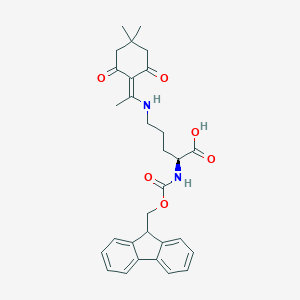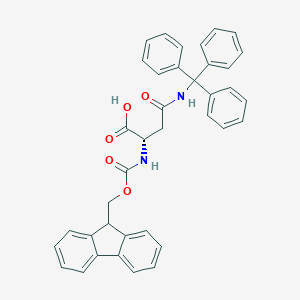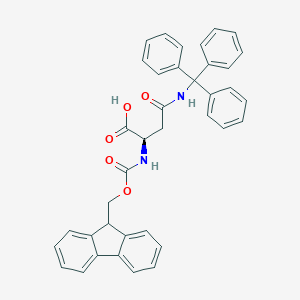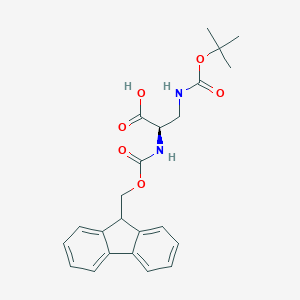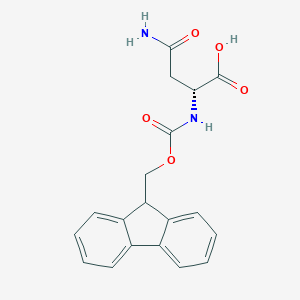
Fmoc-D-Asn-OH
Übersicht
Beschreibung
Fmoc-D-Asn-OH: N-(9-Fluorenylmethoxycarbonyl)-D-asparagine , is a derivative of the amino acid asparagine. It is commonly used in the field of peptide synthesis, particularly in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is used to protect the amino group of asparagine during peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-D-Asn-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the solid-phase synthesis of peptides, allowing for the stepwise assembly of peptide chains .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions .
Medicine: Peptides synthesized using this compound have applications in drug development and therapeutic research. They are used to develop peptide-based drugs and vaccines .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs and diagnostic agents .
Wirkmechanismus
Target of Action
Fmoc-D-Asn-OH, also known as Fmoc-D-asparagine, is primarily used in the field of peptide synthesis . It serves as a protective group strategy in solid-phase synthesis to protect the amine in amino acids or peptide fragments .
Mode of Action
The compound acts as a protective group for the amine in the amino acid or peptide fragment during the synthesis process . This protective group can be removed under basic conditions with hydrofluoric acid at the end of the synthesis .
Pharmacokinetics
Its solubility properties in most organic solvents are good , which is an important factor in its use in peptide synthesis.
Result of Action
The primary result of this compound’s action is the successful protection of the amine in amino acids or peptide fragments during peptide synthesis . This allows for the controlled formation of peptide bonds without unwanted side reactions, leading to the production of the desired peptide sequence.
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability. It is typically stored at temperatures between 2-8°C to maintain its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Asn-OH typically involves the protection of the amino group of D-asparagine with the Fmoc group. This can be achieved by reacting D-asparagine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-D-Asn-OH primarily undergoes reactions related to peptide synthesis. These include:
Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF.
Coupling Reactions: The amino group of this compound can be coupled with other amino acids or peptide fragments using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF (20% solution) is commonly used for the removal of the Fmoc group.
Coupling Reactions: DIC and HOBt in DMF are frequently used for the coupling of this compound with other amino acids.
Major Products Formed: The major products formed from these reactions are peptides and peptide fragments, which are used in various biochemical and pharmaceutical applications .
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-Asn-OH: The L-enantiomer of Fmoc-D-Asn-OH, used similarly in peptide synthesis.
Fmoc-D-Asn(Trt)-OH: A trityl-protected derivative of this compound, offering additional protection for the side chain.
Fmoc-L-Asn((Ac)3-β-D-GlcNAc)-OH: A glycosylated derivative of Fmoc-L-Asn-OH, used in glycopeptide synthesis.
Uniqueness: this compound is unique due to its D-configuration, which can impart different biological properties to the peptides synthesized using this compound. The D-enantiomer can be used to study the effects of chirality on peptide function and stability .
Eigenschaften
IUPAC Name |
(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGBZNJSGOBFOV-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426317 | |
| Record name | Fmoc-D-Asn-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-39-7 | |
| Record name | Fmoc-D-Asn-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


